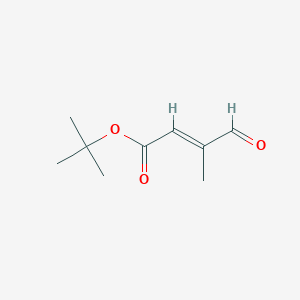

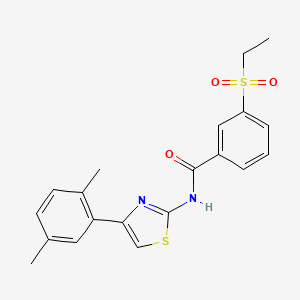

Tert-butyl (E)-3-methyl-4-oxobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (E)-3-methyl-4-oxobut-2-enoate, also known as methyl acrylate, is a colorless liquid with a pungent odor. It is widely used in the chemical industry as a monomer for the production of polymers such as poly(methyl acrylate) and copolymers with other monomers. Methyl acrylate is also used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances.

Mechanism of Action

Target of Action

Tert-butyl (E)-3-methyl-4-oxobut-2-enoate, also known as tert-butyl (2E)-3-methyl-4-oxobut-2-enoate, is a complex organic compoundCompounds with a tert-butyl group have been found to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group . This reactivity can influence various biochemical transformations and pathways.

Mode of Action

For instance, it can readily abstract acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . This property could influence how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

Compounds containing the tert-butyl group have been found to be involved in various biosynthetic and biodegradation pathways . The tert-butyl group’s unique reactivity pattern can influence these pathways, potentially leading to downstream effects.

Advantages and Limitations for Lab Experiments

Methyl acrylate has several advantages and limitations for lab experiments. Advantages include its reactivity, versatility, and availability. Limitations include its toxicity, volatility, and potential for polymerization and other side reactions.

Future Directions

There are several future directions for the scientific research of Tert-butyl (E)-3-methyl-4-oxobut-2-enoate acrylate, including:

1. Development of safer and more efficient synthesis methods for this compound acrylate and its derivatives.

2. Investigation of the mechanism of action of this compound acrylate in various chemical and biological systems.

3. Development of new applications for this compound acrylate in the fields of materials science, biomedical research, and environmental science.

4. Evaluation of the environmental and health impacts of this compound acrylate and its derivatives.

5. Exploration of the potential of this compound acrylate as a renewable and sustainable feedstock for the production of polymers and other chemicals.

Synthesis Methods

Methyl acrylate can be synthesized by the esterification of acrylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is exothermic and must be carefully controlled to avoid overheating and polymerization of the product. The yield of Tert-butyl (E)-3-methyl-4-oxobut-2-enoate acrylate can be improved by using excess methanol and removing the water formed during the reaction.

Scientific Research Applications

Methyl acrylate has been used in various scientific research applications, including:

1. Polymerization: Methyl acrylate is a monomer that can be polymerized to form poly(Tert-butyl (E)-3-methyl-4-oxobut-2-enoate acrylate) and copolymers with other monomers. These polymers have various applications in coatings, adhesives, and packaging materials.

2. Chemical synthesis: Methyl acrylate is used in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances.

3. Biomedical research: Methyl acrylate has been used as a crosslinking agent in the preparation of hydrogels for drug delivery and tissue engineering applications.

Properties

IUPAC Name |

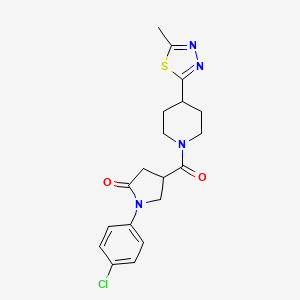

tert-butyl (E)-3-methyl-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(6-10)5-8(11)12-9(2,3)4/h5-6H,1-4H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEAWMGSTTWHOI-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC(C)(C)C)/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)

![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)

![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)

![1'-(2-methylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2899451.png)

![9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2899452.png)

![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B2899453.png)